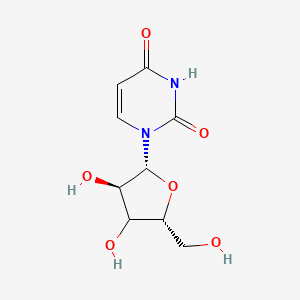

Uracil 1-beta-D-arabinofuranoside

Description

Uracil 1-β-D-arabinofuranoside (Ara-U), also known as spongouridine, is a nucleoside analog derived from the Caribbean sponge Tectitethya crypta . Structurally, it consists of uracil linked to a β-D-arabinofuranose sugar (molecular formula: C₉H₁₂N₂O₆; molecular weight: 244.20 g/mol) . Ara-U exhibits antiproliferative activity against lymphoma cells and has been studied for its role in modulating the metabolism of chemotherapeutic agents like cytarabine (Ara-C) . Its unique arabinose configuration distinguishes it from ribose- or deoxyribose-based nucleosides, influencing its biological interactions and stability .

Properties

IUPAC Name |

1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-RNMRRNDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3083-77-0 | |

| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetylation of Ara-U Intermediate

The synthesis begins with the acetylation of uracil arabinoside (Ara-U) to form its acetylated derivative, a critical step for protecting reactive hydroxyl groups.

Reaction Conditions:

-

Reagents: Acetic anhydride (3–4.5 molar equivalents relative to Ara-U), pyridine (1:2–1:4 weight ratio to Ara-U).

-

Temperature: 0–100°C, typically conducted at room temperature (20–25°C).

Acetylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, forming ester bonds. Pyridine acts as both a solvent and acid scavenger, neutralizing generated acetic acid. Excess pyridine (>1:10 weight ratio) is avoided to reduce environmental and cost burdens.

Key Data:

Triazole Activation of Acetylated Intermediate

The acetylated Ara-U undergoes phosphorus oxychloride (POCl₃)-mediated activation with 1,2,4-triazole to introduce a leaving group for subsequent ammonolysis.

Mechanism:

-

POCl₃ reacts with 1,2,4-triazole to form a reactive intermediate.

-

Nucleophilic displacement of the acetyl group by triazole occurs at the C4 position of uracil.

Optimized Protocol:

-

Reagents: POCl₃ (0.6 eq), triethylamine (2.3 eq), 1,2,4-triazole (1.1 eq).

-

Temperature: 0–8°C during reagent addition, followed by room temperature.

This step’s efficiency depends on strict temperature control to minimize side reactions. Chloroform’s high volatility and toxicity necessitate closed-system reactors in industrial settings.

Ammonolysis and Deprotection

The triazole-activated intermediate is treated with ammonia to replace the triazole group with an amino group, yielding cytarabine, which is subsequently hydrolyzed to Ara-U.

Two-Stage Ammonolysis:

-

Primary ammonolysis: Dioxane/ammonia mixture at 15°C for 12 hours.

-

Secondary ammonolysis: Methanolic ammonia at room temperature for 24 hours.

Purification:

Performance Metrics:

| Parameter | Value | Source |

|---|---|---|

| Overall yield | 70% | |

| Purity (USP standards) | >98% | |

| Specific rotation (α) | +118° to +123° (c=0.5, H₂O) |

Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis

Solvent and Reagent Efficiency

Industrial processes prioritize solvent recovery and reagent stoichiometry:

| Factor | Industrial Method | Laboratory Method |

|---|---|---|

| Pyridine usage | 1:2–1:4 (Ara-U:pyridine) | 1:10+ |

| Acetonitrile | Avoided | 1:22 (Ara-U:solvent) |

| Triethylamine | 2.3 eq | 3–5 eq |

The patented industrial method reduces pyridine consumption by 60% compared to earlier protocols, lowering production costs by ~$15/kg.

Physicochemical Characterization of Ara-U

Structural Confirmation

Thermal Stability

Challenges in Scalable Synthesis

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: Uracil 1-beta-D-arabinofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions are carried out using reagents like halides or alkylating agents in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Ara-U is primarily recognized for its role as a metabolite of cytarabine (Ara-C), a cornerstone chemotherapeutic agent used in treating acute myeloid leukemia (AML) and other hematologic malignancies. Studies have shown that the conversion of Ara-C to Ara-U can significantly influence treatment outcomes due to its impact on drug efficacy and toxicity profiles.

- Case Study: Pharmacogenetics in AML

A study investigated the pharmacokinetics of Ara-C and its metabolite Ara-U in patients with AML. The researchers developed a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify these compounds in plasma. Results indicated that higher metabolic conversion rates from Ara-C to Ara-U were associated with increased toxicity and altered therapeutic efficacy, emphasizing the need for personalized dosing strategies based on individual metabolic profiles .

1.2 Drug Metabolism Studies

Ara-U serves as a reference compound in pharmacokinetic studies aimed at understanding the metabolism of cytostatics in biological systems. Its quantification helps elucidate the metabolic pathways involved in drug deactivation, which is crucial for optimizing chemotherapy regimens.

- Table 1: Pharmacokinetic Parameters of Ara-U

| Parameter | Value |

|---|---|

| Half-life | ~10 minutes |

| Volume of distribution | 0.5 L/kg |

| Clearance | 0.3 L/h/kg |

Research Applications

2.1 RNA Synthesis Studies

Ara-U has been utilized in research related to RNA synthesis, where it acts as a substrate for RNA polymerases. Its incorporation into RNA can provide insights into nucleic acid metabolism and the effects of nucleoside analogs on RNA function.

- Experimental Findings

In vitro experiments demonstrated that Ara-U could be incorporated into RNA chains, affecting transcript stability and function, which has implications for understanding viral replication mechanisms .

2.2 Viral Infections

Due to its structural similarity to natural nucleosides, Ara-U has been explored as a potential therapeutic agent against various viral infections. Its ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.

Analytical Applications

3.1 Environmental Monitoring

Ara-U is also being studied for its role in environmental science, particularly in monitoring hospital wastewater for cytostatic agents and their metabolites. This application is critical for assessing the environmental impact of pharmaceutical waste.

Mechanism of Action

Uracil 1-beta-D-arabinofuranoside is similar to other nucleoside analogs, such as cytarabine (Ara-C) and ara-U. it is unique in its natural origin and specific biological activities. While cytarabine is a well-known chemotherapeutic agent, this compound offers a different mechanism of action and potential advantages in certain therapeutic applications.

Comparison with Similar Compounds

Table 1: Ara-U vs. Ara-C

| Parameter | Ara-U | Ara-C |

|---|---|---|

| Nucleobase | Uracil | Cytosine |

| Primary Role | Metabolic modulator | DNA chain terminator |

| Key Clinical Use | Adjuvant in leukemia therapy | First-line AML therapy |

| Metabolic Stability | Prone to deamination | Rapid deamination to Ara-U |

Fluorinated Derivatives: FAU and FMAU

2'-Fluoro modifications enhance metabolic stability and antiviral/anticancer activity:

- FAU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)uracil): Exhibits antiviral activity against herpes simplex virus (HSV-1) by inhibiting viral DNA polymerase selectively .

- FMAU (2'-fluoro-5-methyl-arabinofuranosyluracil): Shows enhanced uptake in tumor cells and is used as a PET imaging agent for monitoring tumor proliferation .

Table 2: Ara-U vs. Fluorinated Derivatives

Halogenovinyl Derivatives: BV-ara-U and CV-ara-U

- BV-ara-U (5-bromovinyl Ara-U) and CV-ara-U (5-chlorovinyl Ara-U) : These derivatives exhibit potent anti-HSV-1 activity (IC₅₀: 0.1 μg/mL) without significant cytotoxicity to host cells. Unlike Ara-U, they selectively inhibit viral DNA synthesis in HSV-1-infected cells .

- Mechanistic Advantage: Their halogenovinyl groups enhance specificity for viral thymidine kinase, reducing off-target effects compared to non-halogenated Ara-U .

Prodrugs and Conjugates

- Lipophilic Ara-C Prodrugs: 5'-(alkyl phosphate) esters of Ara-C improve cellular uptake and prolong half-life .

- Peptidyl Derivatives : Conjugation with peptides (e.g., 2,2'-anhydro-3'-O-acyl derivatives) enhances tumor targeting, a approach applicable to Ara-U for future development .

Pharmacokinetic and Biochemical Comparisons

- Metabolism : Ara-U is a primary metabolite of Ara-C via deamination. Its accumulation can reduce Ara-C’s deamination rate, creating a feedback loop that enhances Ara-C’s efficacy in high-dose regimens .

- Resistance Profiles : 2'-fluoro-5-iodo Ara-U derivatives overcome resistance in Ara-C-resistant leukemic cells by bypassing deoxycytidine kinase dependency, a common resistance mechanism .

- Biodistribution: Liposomal Ara-C achieves 300–1000-fold higher concentrations in lymph nodes than free Ara-C, suggesting similar formulations could enhance Ara-U’s therapeutic index .

Q & A

Q. What are the primary biochemical mechanisms underlying the antiproliferative activity of Uracil 1-beta-D-arabinofuranoside in lymphoma cells?

Methodological Answer: To investigate its antiproliferative mechanisms, employ in vitro assays such as:

- MTT assays to quantify cell viability .

- Flow cytometry to assess apoptosis (e.g., Annexin V/PI staining) and cell cycle arrest (e.g., propidium iodide DNA staining).

- Western blotting to evaluate key proteins (e.g., caspase-3 for apoptosis, cyclin-dependent kinases for cell cycle regulation). Existing studies indicate inhibition of lymphoma cell proliferation via DNA synthesis interference, but mechanistic details require validation using knockout models or RNA interference .

Q. Which standard experimental models are appropriate for evaluating the anti-inflammatory and vasodilatory properties of this compound?

Methodological Answer:

- In vitro models : Use LPS-stimulated macrophages (e.g., RAW264.7 cells) to measure cytokine suppression (IL-6, TNF-α) via ELISA .

- Ex vivo models : Isolated aortic rings from rodents to assess vasodilation via tension myography .

- In vivo models : Carrageenan-induced paw edema in mice to quantify anti-inflammatory activity.

Q. How can researchers validate the purity and structural identity of this compound in synthetic or natural extracts?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with reference data.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular mass and fragmentation patterns.

- Chromatography : Use HPLC or UPLC with UV detection (λ = 260 nm for uracil analogs) and cross-reference retention times with authenticated standards .

Advanced Research Questions

Q. How can conflicting data on the efficacy of this compound across different cancer cell lines be systematically resolved?

Methodological Answer:

- Meta-analysis : Aggregate data from independent studies to identify variables influencing efficacy (e.g., cell line origin, expression of nucleoside transporters).

- Dose-response profiling : Compare IC values under standardized conditions (e.g., serum-free media to minimize interference).

- Mechanistic cross-validation : Test hypotheses (e.g., metabolite incorporation into DNA via H-thymidine uptake assays) in discrepant cell lines .

Q. What strategies optimize the synthetic yield of this compound derivatives while maintaining stereochemical fidelity?

Methodological Answer:

- Protecting group chemistry : Use 2,3-di-O-benzoyl or trimethylsilyl groups to stabilize the arabinofuranose ring during glycosylation .

- Glycosylation conditions : Optimize Lewis acid catalysts (e.g., BF·OEt) and solvent systems (e.g., CHCl/MeOH) to favor β-anomer formation .

- Purification : Employ silica gel chromatography followed by recrystallization in ethanol/water mixtures.

Q. How do pharmacokinetic differences between in vitro and in vivo models affect the translational relevance of this compound studies?

Methodological Answer:

- ADME profiling : Conduct in vitro hepatic microsome assays to predict metabolism and plasma protein binding studies.

- Pharmacokinetic modeling : Use compartmental models to correlate in vitro IC with achievable plasma concentrations in vivo.

- Interspecies scaling : Adjust dosages based on body surface area when transitioning from rodents to primates .

Data Analysis and Interpretation

Q. What statistical frameworks are most robust for analyzing dose-dependent responses in this compound toxicity studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test).

- Bootstrap resampling : Estimate confidence intervals for IC values in small-sample studies .

Q. How can researchers address batch-to-batch variability in this compound sourcing for reproducibility?

Methodological Answer:

- Quality control protocols : Require suppliers to provide NMR, HRMS, and HPLC data for each batch.

- In-house validation : Re-test critical parameters (e.g., solubility in DMSO, stability at -20°C).

- Blinded experiments : Include vehicle controls and reference standards in each assay to isolate batch effects .

Experimental Design Considerations

Q. What controls are essential when investigating the synergistic effects of this compound with chemotherapeutic agents?

Methodological Answer:

- Monotherapy controls : Test each drug alone at the same concentrations used in combination.

- Isobolographic analysis : Quantify synergy using the Combination Index (CI) method.

- Off-target controls : Include inhibitors of nucleoside transporters (e.g., dipyridamole) to confirm mechanism-specific synergy .

Q. How should researchers design studies to differentiate between on-target and off-target effects of this compound?

Methodological Answer:

- Genetic knockdown : Use siRNA or CRISPR to silence putative targets (e.g., thymidine kinase).

- Rescue experiments : Re-express the target protein in knockout cells and reassess activity.

- Chemical proteomics : Employ affinity-based pulldown assays with biotinylated analogs to identify binding partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.